sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate
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Overview
Description
Sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate: is a deuterated derivative of sodium 3-methyl-2-oxobutanoate. This compound is of interest due to its unique isotopic composition, which can be useful in various scientific research applications, particularly in studies involving metabolic pathways and enzyme mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate typically involves the deuteration of sodium 3-methyl-2-oxobutanoate. This can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents or solvents. The reaction conditions often include the use of deuterated water (D2O) or deuterated acids under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents. The process must ensure high purity and yield, often requiring multiple purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
- Employed in isotope labeling experiments to study reaction kinetics and mechanisms.
Biology:
- Utilized in studies involving enzyme kinetics and mechanisms, particularly those involving dehydrogenases and oxidoreductases.
- Helps in understanding the metabolic fate of branched-chain amino acids.
Medicine:
- Potential use in diagnostic imaging techniques such as nuclear magnetic resonance (NMR) spectroscopy.
- Investigated for its role in metabolic disorders and their treatment.
Industry:
- Used in the production of deuterated compounds for research and development.
- Employed in the synthesis of pharmaceuticals and fine chemicals where isotopic labeling is required.
Mechanism of Action
The mechanism of action of sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate involves its participation in metabolic pathways where it acts as a substrate for various enzymes. The deuterium atom can influence the reaction kinetics by altering the rate of hydrogen transfer reactions. This compound targets enzymes involved in the metabolism of branched-chain amino acids, such as branched-chain alpha-keto acid dehydrogenase.
Comparison with Similar Compounds
- Sodium 3-methyl-2-oxobutanoate
- Sodium 3-methyl-2-oxobutanoate-13C
- Sodium 3-methyl-2-oxobutanoate-d3
Uniqueness:
- The presence of a deuterium atom in sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate makes it unique compared to its non-deuterated counterparts. This isotopic substitution can significantly affect the compound’s physical and chemical properties, making it valuable for specific research applications.
- Deuterated compounds often exhibit different reaction kinetics and stability, which can be advantageous in studying metabolic pathways and enzyme mechanisms.
Properties
Molecular Formula |
C5H7NaO3 |
---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,3D; |
InChI Key |
WIQBZDCJCRFGKA-LCPCAMBZSA-M |
Isomeric SMILES |
[2H]C(C)([13CH3])C(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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